molecular formula C11H10Cl2N2O B13800904 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol

Cat. No.: B13800904
M. Wt: 257.11 g/mol
InChI Key: YOOXWXZCMRVQKY-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two chlorine atoms, one on the phenyl ring and one on the pyrazole ring, as well as a hydroxymethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the pyrazole ring. The resulting compound is further chlorinated and methylated to obtain the final product. The reaction conditions often involve refluxing in solvents such as ethanol or methanol and the use of catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of industrial-grade solvents and reagents, along with advanced purification techniques like crystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of this compound or 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-amine.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid
  • 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-amine
  • 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methyl ether

Uniqueness

5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the hydroxymethyl group allows for a wide range of chemical modifications and potential applications. Its unique structure also contributes to its specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H10Cl2N2O

Molecular Weight

257.11 g/mol

IUPAC Name

[5-chloro-3-(2-chlorophenyl)-1-methylpyrazol-4-yl]methanol

InChI

InChI=1S/C11H10Cl2N2O/c1-15-11(13)8(6-16)10(14-15)7-4-2-3-5-9(7)12/h2-5,16H,6H2,1H3

InChI Key

YOOXWXZCMRVQKY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2Cl)CO)Cl

Origin of Product

United States

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